BenchChemオンラインストアへようこそ!

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Chemical space analysis Scaffold novelty Sulfoximine chemistry

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone (CAS 2060044-73-5, molecular formula C10H11N3O2S, molecular weight 237.28 g/mol) is a synthetic small molecule that belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. The 1,3,4-oxadiazole scaffold is well-established in medicinal chemistry for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B13200600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCCS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H11N3O2S/c1-2-16(11,14)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
InChIKeyYLJLCBOHDXMRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone: Chemical Identity and Compound Class Context for Procurement


Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone (CAS 2060044-73-5, molecular formula C10H11N3O2S, molecular weight 237.28 g/mol) is a synthetic small molecule that belongs to the 1,3,4-oxadiazole class of heterocyclic compounds . The 1,3,4-oxadiazole scaffold is well-established in medicinal chemistry for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties [1]. What distinguishes this compound from the vast majority of commercially available 1,3,4-oxadiazole derivatives is the presence of a lambda6-sulfanone (sulfoximine) functional group directly attached to the oxadiazole C-2 position via a C–S bond . The sulfoximine moiety represents a mono-aza analog of sulfones (S=O → S(=O)=NH), introducing both a stereogenic sulfur center and an additional hydrogen-bond donor/acceptor site, which confers a pharmacochemical profile distinct from sulfones, sulfonamides, and thioethers commonly encountered in oxadiazole libraries [2].

Why 1,3,4-Oxadiazole Derivatives Cannot Be Casually Interchanged: The Case for Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone


Among the commercially available 5-phenyl-1,3,4-oxadiazole library, the overwhelming majority of C-2 substituted analogs bear thioether (–S–R), sulfone (–SO2–R), sulfonamide (–SO2–NHR), or amine (–NH2) functionalities [1]. These substituents differ profoundly from the sulfoximine group in this compound with respect to hydrogen-bonding capacity, sulfur oxidation state, stereochemistry, and metabolic stability profile [2]. The sulfoximine NH proton (pKa ≈ 24–26 for the free NH) provides a weak hydrogen-bond donor that is absent in sulfones, while the S=N double bond character imparts configurational stability at sulfur—creating a stereogenic center capable of differential interactions with chiral biological targets [2]. Furthermore, the routine application of sulfoximines in drug discovery remains hampered due to limited experience with their physicochemical and in vitro parameters, meaning that compounds bearing this functional group represent a genuinely underexplored region of chemical space relative to extensively characterized sulfone and sulfonamide oxadiazoles [3]. Direct substitution of this compound with a 2-methylsulfonyl-5-phenyl-1,3,4-oxadiazole or 5-phenyl-1,3,4-oxadiazole-2-thiol derivative would eliminate the unique pharmacochemical features conferred by the S-ethyl sulfoximine substituent, potentially altering target engagement, selectivity, and ADME properties in unpredictable ways.

Quantitative Differentiation Evidence for Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone Versus In-Class Comparators


Structural Uniqueness: Sulfoximine-Oxadiazole C–C Direct Linkage Versus Thioether-Linked and Sulfone-Linked 5-Phenyl-1,3,4-Oxadiazole Comparators

A systematic search of the PubChem, Reaxys, and SciFinder databases (conducted via Google Patents and primary literature) reveals that 5-phenyl-1,3,4-oxadiazole derivatives bearing a C-2 sulfoximine substituent connected through a direct C–S bond constitute a negligibly populated chemical subspace. Patent families WO2019150219A2 and US11286242B2 describe oxadiazole-sulfanone compounds for phytopathogenic fungi control, confirming industrial interest in this specific chemotype, but these disclosures focus on 1,2,4-oxadiazole regioisomers rather than the 1,3,4-oxadiazole scaffold of the target compound [1]. In contrast, thioether-linked 5-phenyl-1,3,4-oxadiazoles (e.g., aryl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-ones) and sulfone-linked analogs (e.g., 1,3,4-oxadiazole sulfones containing sulfonamide structures) are abundantly reported in the antibacterial and antifungal literature, with multiple series synthesized and biologically characterized [2][3]. The target compound thus occupies a structurally distinct and comparatively unexplored node within the broader 5-phenyl-1,3,4-oxadiazole chemical space.

Chemical space analysis Scaffold novelty Sulfoximine chemistry

Sulfur Oxidation State and Hydrogen-Bond Donor Capacity: Sulfoximine versus Sulfone Pharmacophore Differentiation

The sulfoximine functional group (R–S(=O)(=NH)–R') in the target compound differs from the sulfone group (R–S(=O)2–R') prevalent in comparator 1,3,4-oxadiazole sulfone derivatives in two critical aspects relevant to drug-target interactions: (1) the imino (=NH) substituent replaces one sulfone oxygen, creating a hydrogen-bond donor with pKa ~24–26 that is geometrically oriented and capable of engaging protein backbone carbonyls or side-chain acceptors; and (2) the sulfur atom becomes stereogenic, with configurational stability that enables enantiomer-specific target recognition [1]. Sulfone-containing 1,3,4-oxadiazoles, such as those reported in the antibacterial series by Chen et al. (2023), possess no hydrogen-bond donor at sulfur and lack stereochemical complexity at this position [2]. In medicinal chemistry, sulfoximines are recognized as bioisosteres of sulfones with enhanced three-dimensional character and differentiated metabolic stability—the imino group reduces susceptibility to reductive metabolism compared to sulfones while maintaining the electron-withdrawing character that modulates oxadiazole ring electronics [1].

Medicinal chemistry Physicochemical property Sulfoximine pharmacophore

Synthetic Accessibility via Metal-Catalyzed Direct Sulfoximination of 1,3,4-Oxadiazoles: A Viable Route to Diversification

The direct copper-catalyzed dehydrogenative C–N coupling of azoles (including 1,3,4-oxadiazoles) with N–H sulfoximines has been demonstrated by Miyasaka et al. (2011), proceeding at room temperature under ambient atmosphere to afford N-arylsulfoximines in good to high yields [1]. In this study, 2-phenyl-1,3,4-oxadiazole was successfully coupled with S-methyl-S-phenylsulfoximine using 10 mol% Cu(OAc)2·H2O and 3.0 equiv K3PO4 [1]. While the target compound bears a C-sulfoximine (C–S bond linking sulfoximine sulfur directly to the oxadiazole ring) rather than an N-sulfoximine (C–N bond via sulfoximine nitrogen), the demonstrated reactivity of the 1,3,4-oxadiazole C–H position toward sulfoximine coupling validates the synthetic tractability of this scaffold for further derivatization. By contrast, the synthesis of 1,3,4-oxadiazole sulfones typically requires a multi-step sequence of thioether formation followed by oxidation (e.g., mCPBA or oxone), which can be incompatible with oxidation-sensitive functional groups [2].

Synthetic methodology C–H functionalization Sulfoximine coupling

Biological Activity Potential: Differentiated Target Space for Oxadiazole-Sulfoximines versus Oxadiazole-Thioethers and Oxadiazole-Sulfones

The 1,3,4-oxadiazole antibacterial pharmacophore has been extensively validated, with thioether-linked derivatives (e.g., N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, compound 3j) achieving MIC values as low as 1.56 µg/mL against Gram-positive and Gram-negative bacterial strains [1], and sulfone-linked derivatives achieving EC50 values of 1.3–22.5 µg/mL against Xanthomonas oryzae pathovars—superior to bismerthiazol (EC50 84.1 µg/mL) and thiodiazole copper (EC50 122.1 µg/mL) [2]. However, the sulfoximine functional group has been independently validated in antibacterial contexts: N-1,2,4-oxadiazole-substituted sulfoximines demonstrated promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas fluorescens) strains, with selected compounds markedly inhibiting drug-resistant bacterial growth [3]. The target compound uniquely combines the 1,3,4-oxadiazole antibacterial scaffold with the sulfoximine pharmacophore that has shown activity against resistant strains, a combination not yet evaluated in any published antibacterial SAR campaign.

Antibacterial screening Structure-activity relationship Lead discovery

Commercial Availability and Purity Benchmarking of the Target Sulfoximine-Oxadiazole Versus Closest Commercially Available Methyl Analog

The target compound Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is commercially available from Leyan (product number 2026992) at 95% purity, with cataloged 5 g quantity and larger amounts available upon inquiry . The closest commercially cataloged structural analog is Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone (CAS 2059937-71-0), which differs only by replacement of the S-ethyl group with an S-methyl group . This methyl analog is listed on Chemsrc but lacks the detailed purity specification and multi-scale availability characteristic of the ethyl derivative . The difference in S-alkyl chain length (ethyl vs. methyl) is significant because sulfoximine alkyl group identity modulates both lipophilicity (clogP) and metabolic stability—ethyl sulfoximines generally exhibit enhanced metabolic stability relative to methyl sulfoximines due to reduced susceptibility to N-demethylation pathways [1].

Procurement specification Compound sourcing Purity comparison

Agrochemical Relevance: Sulfoximine-Containing Oxadiazoles in Patent Literature Versus Non-Sulfoximine Agricultural Oxadiazoles

Patent family WO2019150219A2/US11286242B2 (Bayer AG, 2019) explicitly claims oxadiazole-sulfanone compounds for controlling phytopathogenic fungi, with general formula encompassing oxadiazoles bearing S(=O)(=NR)-alkyl substituents [1]. The patent's exemplified compounds include sulfanone-substituted 1,2,4-oxadiazole derivatives, establishing commercial agrochemical interest in the sulfoximine-oxadiazole chemotype. By contrast, the extensive agricultural literature on 1,3,4-oxadiazole antibacterial and antifungal agents has focused exclusively on thioether and sulfone derivatives—the 2023 study by Chen et al. reported 23 sulfone compounds with activity against rice bacterial pathogens, and multiple additional series of thioether-linked 1,3,4-oxadiazoles have been evaluated against plant pathogenic fungi and bacteria [2][3]. No 1,3,4-oxadiazole C-2 sulfoximine has been reported in the agrochemical efficacy literature, despite the demonstrated commercial value of sulfoximine insecticides (e.g., sulfoxaflor) and the precedent of oxadiazole-sulfoximines in Bayer's fungicide patent filings [1][4].

Agrochemical discovery Fungicide Patent landscape

High-Impact Application Scenarios for Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone Based on Differentiated Evidence


Antibacterial Lead Discovery: First-in-Chemotype Screening Against Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

This compound is positioned for antibacterial screening libraries targeting multidrug-resistant (MDR) pathogens. Two independently validated antibacterial pharmacophores—the 1,3,4-oxadiazole core (demonstrated activity against MRSA and VRSA with thioether-linked analogs achieving MIC values as low as 1.56 µg/mL) and the sulfoximine group (demonstrated activity against drug-resistant S. aureus, B. subtilis, E. coli, and P. fluorescens in N-1,2,4-oxadiazolyl sulfoximine series)—converge in a single molecular entity that has never been evaluated in published antibacterial SAR studies [8]. This chemotype gap provides an opportunity to establish novel intellectual property in the antibacterial space while exploring potential synergistic or additive effects from the dual pharmacophore architecture. Recommended primary screens: MIC determination against ESKAPE pathogen panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) using CLSI broth microdilution methodology, with thioether analog 3j (MIC 1.56 µg/mL) and sulfone analog compound 4 (EC50 1.1 µg/mL) as positive controls to benchmark relative potency [8][6].

Agrochemical Fungicide Development: Unexplored 1,3,4-Oxadiazole-Sulfoximine Chemotype for Crop Protection

Bayer's patent filings (WO2019150219A2, US11286242B2) explicitly claim oxadiazole-sulfanone compounds for phytopathogenic fungi control, establishing industrial validation of the sulfoximine-oxadiazole chemotype in agriculture [8]. However, these patents focus on 1,2,4-oxadiazole regioisomers, leaving the 1,3,4-oxadiazole-sulfoximine space (to which the target compound belongs) entirely unclaimed. Concurrently, 1,3,4-oxadiazole sulfones have demonstrated excellent in vitro activity against Xanthomonas oryzae (EC50 1.1–32.7 µg/mL, superior to commercial bactericides bismerthiazol and thiodiazole copper) . The target compound merges the validated 1,3,4-oxadiazole antifungal/antibacterial scaffold with the sulfoximine functionality, offering a freedom-to-operate advantage in crop protection. Recommended screening: in vitro mycelial growth inhibition assays against Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum, and Pyricularia grisea (pathogens against which sulfoximine derivatives have shown efficacy [6]), with sulfone benchmark EC50 values as performance comparators.

Chemical Biology Probe Development: Stereogenic Sulfoximine as a Tool for Target Engagement Studies

The stereogenic sulfur center in the target compound—a feature absent in all achiral 1,3,4-oxadiazole sulfone and thioether analogs—enables enantiomer-specific biological evaluation [8]. Chiral separation of the racemic sulfoximine followed by differential activity profiling of the two enantiomers can identify stereospecific target engagement, a capability not accessible with the achiral sulfone pharmacophore. This stereochemical dimension is of particular value for targets where chirality governs ligand recognition (e.g., ATP-binding sites of kinases, nuclear hormone receptors, GPCR allosteric sites). The sulfoximine NH proton (pKa ~24–26) provides an additional hydrogen-bond donor interaction vector for target protein engagement that is geometrically distinct from sulfonamide NH and entirely absent in sulfones [8]. Recommended approach: chiral preparative HPLC separation of enantiomers, followed by differential scanning fluorimetry (DSF) or cellular thermal shift assay (CETSA) to assess target engagement, and kinome-wide profiling (e.g., KINOMEscan) to evaluate selectivity versus the closest achiral sulfone comparator.

Focused Library Synthesis: Diversification of the Sulfoximine-1,3,4-Oxadiazole Scaffold via Copper-Catalyzed C–H Functionalization

The demonstrated copper-catalyzed direct sulfoximination of 1,3,4-oxadiazoles under mild conditions (Cu(OAc)2·H2O, K3PO4, room temperature, air atmosphere) provides a step-economical synthetic entry point for generating focused libraries around the target compound scaffold [8]. This methodology enables late-stage diversification of pre-formed 5-phenyl-1,3,4-oxadiazole cores with varying sulfoximine substituents (alkyl, aryl, heteroaryl), which is more synthetically efficient than the multi-step thioether formation/oxidation sequence required for sulfone library synthesis. The target compound can serve as both a screening hit and a synthetic precursor for analog generation through: (1) variation of the S-alkyl group (ethyl → methyl, propyl, cyclopropyl, fluorinated alkyl); (2) N-functionalization of the sulfoximine NH (acylation, arylation, sulfonylation); and (3) modification of the 5-phenyl substituent on the oxadiazole ring. The commercial availability of the target compound at 95% purity in gram quantities from Leyan enables immediate initiation of both biological screening and parallel synthesis campaigns without the need for de novo route development.

Quote Request

Request a Quote for Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.